N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide
Description
Properties
Molecular Formula |
C14H15N3OS |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-[4-(3,4-diaminophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H15N3OS/c1-9(18)17-10-2-4-11(5-3-10)19-12-6-7-13(15)14(16)8-12/h2-8H,15-16H2,1H3,(H,17,18) |
InChI Key |
LVHALRPVBKOQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Protection and Amide Formation from p-Phenylenediamine
Starting from p-phenylenediamine (PPD), selective protection of one amino group is crucial to control subsequent reactions. A common protection method involves N-tert-butyloxycarbonylation (N-BOC protection):
- PPD is reacted with 0.5 equivalents of di-tert-butyl dicarbonate in dichloromethane to yield the mono-N-BOC-protected intermediate.
- This intermediate is purified by column chromatography to remove di-protected side products.
- The free amino group is then acylated with an acyl chloride (e.g., acetyl chloride) to form the corresponding amide.
- Acidification removes the BOC group, yielding 4-amino-N-phenylacetamide intermediates.
This sequence provides a controlled route to amide intermediates with free amino groups for further functionalization.
Conversion to Isothiocyanates and Thioureas
- The 4-amino-N-phenylacetamide intermediates are converted into isothiocyanates by reaction with thiophosgene or equivalent reagents.
- These isothiocyanates are then reacted with amines or ammonia to form thiourea derivatives.
- The thiourea intermediates serve as precursors for the formation of the thioether linkage.
This step is critical for introducing the sulfur atom that will link the phenylacetamide and diaminophenyl units.
Formation of the Thioether Linkage
- Thiourea derivatives are condensed with suitable electrophilic partners such as α-halocarbonyl compounds or aryl halides.
- In the case of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide, the nucleophilic 3,4-diaminophenyl group attacks the electrophilic center, forming the thioether bond.
- The reaction is often performed under mild conditions in solvents like ethanol or acetone, with bases such as potassium carbonate to facilitate nucleophilic substitution.
- Purification is typically achieved by recrystallization from ethanol or chromatographic methods.
This method ensures high yields and purity of the target compound.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | p-Phenylenediamine + di-tert-butyl dicarbonate (0.5 equiv), DCM, room temp | Mono-N-BOC-protected intermediate | Purify by chromatography to remove di-BOC product |
| 2 | Intermediate + acetyl chloride, triethylamine, ice bath to room temp | 4-amino-N-phenylacetamide derivative | Acidify to remove BOC group |
| 3 | Amide derivative + thiophosgene or equivalent | Isothiocyanate intermediate | Handle with care due to toxicity |
| 4 | Isothiocyanate + ammonia or amine | Thiourea derivative | Precursor for thioether formation |
| 5 | Thiourea + α-halocarbonyl compound or aryl halide, K2CO3, acetone, reflux or room temp | This compound | Purify by recrystallization |
Analytical and Characterization Data
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of amide, aromatic, and thioether functionalities.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the target compound.
- Elemental Analysis: Validates purity and correct elemental composition.
- Recrystallization: Ethanol is commonly used for purification to obtain crystalline product.
Alternative Synthetic Routes and Considerations
- Some literature reports the use of hydrazide intermediates and carbon disulfide for related thio-functionalized acetamides, but these are more common in oxadiazole derivative synthesis rather than direct thioether acetamides.
- The use of milder dehydrating agents and catalysts such as carbodiimides can improve yields and reduce side reactions in amide formation steps.
- Protection strategies other than BOC, such as acetyl protection, can be employed depending on the sensitivity of other functional groups.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Several acetamide derivatives with variations in aromatic substituents have been synthesized and characterized, providing insights into structure-activity relationships (SAR):
Key Observations :
- Electron-Donating Groups (EDGs): The 3,4-diaminophenyl group in the target compound may facilitate hydrogen bonding and π-π stacking, critical for receptor affinity .
Heterocyclic Derivatives with Thioacetamide Linkages
Compounds incorporating heterocyclic cores demonstrate enhanced pharmacological profiles due to bioisosteric replacements:
- Quinazolinone/Cyanopyridinone Hybrids (e.g., Compounds 19–21 from ): Feature thioether-linked quinazolinone and cyanopyridinone moieties. Substitutions (Cl, Br, F) at the para position of the phenyl ring modulate cytotoxicity. For example, Compound 21 (4-fluorophenyl) showed distinct NMR shifts (δH 7.45–7.60 ppm for aromatic protons) compared to chloro/bromo analogs, suggesting electronic effects on reactivity . Melting points >300°C indicate high thermal stability, likely due to extended conjugation and hydrogen bonding .
Sulfonamide/Sulfamoyl Analogs
Sulfonamide-based acetamides, such as N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide, highlight the impact of sulfur oxidation states:
- Sulfonyl vs. Thioether Linkages : Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, whereas thioethers (as in the target compound) offer redox activity and moderate lipophilicity .
Physicochemical and Pharmacological Considerations
- Solubility: The 3,4-diaminophenyl group may enhance aqueous solubility compared to methyl- or nitro-substituted analogs, though this requires experimental validation.
- Synthetic Feasibility: Elemental analysis data for quinazolinone hybrids (C, H, N, S within 0.4% of theoretical values) suggest rigorous synthetic protocols that could be adapted for the target compound .
- Biological Activity: While MTT assays for quinazolinone hybrids () reveal cytotoxicity profiles, the target compound’s diaminophenyl group could confer antioxidant or kinase-inhibitory properties akin to other diamino aromatic systems .
Biological Activity
N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to explore the biological activity of this compound by reviewing various studies, highlighting its mechanisms of action, and presenting relevant data in tabular form.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 256.36 g/mol
The presence of the thioether group and the amine functionalities suggests potential interactions with biological targets, which may contribute to its pharmacological properties.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many biologically active compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity. In studies involving derivatives of similar structures, compounds with thioether linkages have demonstrated significant antioxidant properties.
- DPPH Scavenging Activity : The antioxidant activity of this compound has not been directly reported; however, related compounds exhibit DPPH inhibition rates significantly higher than standard antioxidants such as ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Compounds with similar structural motifs have shown efficacy against various cancer cell lines.
Case Studies and Research Findings
- MTT Assay on Cancer Cell Lines :
- Mechanism of Action :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
